molecular formula C85H110N20O23 B164902 H-DL-His-Gly-DL-Glu-DL-Phe-DL-Ala-DL-Pro-Gly-DL-Asn-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-OH CAS No. 133531-91-6

H-DL-His-Gly-DL-Glu-DL-Phe-DL-Ala-DL-Pro-Gly-DL-Asn-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-OH

Cat. No.: B164902
CAS No.: 133531-91-6
M. Wt: 1779.9 g/mol
InChI Key: YAKIXKJAOQLLHY-URNPWVMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-His-Gly-DL-Glu-DL-Phe-DL-Ala-DL-Pro-Gly-DL-Asn-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-OH is a synthetic peptide composed of 18 amino acid residues, each in a racemic (DL) configuration. This design imparts a mixture of D- and L-stereoisomers at each chiral center, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

5-[[1-[[1-[2-[[2-[[4-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H110N20O23/c1-44(2)31-59(77(119)101-62(35-51-38-89-57-16-10-9-15-55(51)57)78(120)103-65(42-106)80(122)100-61(76(118)95-47(5)85(127)128)33-49-19-23-53(107)24-20-49)98-72(114)45(3)93-82(124)67-18-12-30-105(67)84(126)64(34-50-21-25-54(108)26-22-50)102-79(121)63(37-68(87)109)97-70(111)41-91-81(123)66-17-11-29-104(66)83(125)46(4)94-75(117)60(32-48-13-7-6-8-14-48)99-74(116)58(27-28-71(112)113)96-69(110)40-90-73(115)56(86)36-52-39-88-43-92-52/h6-10,13-16,19-26,38-39,43-47,56,58-67,89,106-108H,11-12,17-18,27-37,40-42,86H2,1-5H3,(H2,87,109)(H,88,92)(H,90,115)(H,91,123)(H,93,124)(H,94,117)(H,95,118)(H,96,110)(H,97,111)(H,98,114)(H,99,116)(H,100,122)(H,101,119)(H,102,121)(H,103,120)(H,112,113)(H,127,128)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKIXKJAOQLLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CN=CN8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H110N20O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583188
Record name Histidylglycyl-alpha-glutamylphenylalanylalanylprolylglycylasparaginyltyrosylprolylalanylleucyltryptophylseryltyrosylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1779.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133531-91-6
Record name Histidylglycyl-alpha-glutamylphenylalanylalanylprolylglycylasparaginyltyrosylprolylalanylleucyltryptophylseryltyrosylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound H-DL-His-Gly-DL-Glu-DL-Phe-DL-Ala-DL-Pro-Gly-DL-Asn-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-OH is a synthetic peptide composed of a sequence of amino acids that includes both D- and L-enantiomers. This dual stereochemistry can significantly influence the biological properties and activities of the peptide, making it a subject of interest in biochemical research and potential therapeutic applications.

Structure and Composition

The structure of this peptide consists of the following amino acids:

  • Histidine (His)
  • Glycine (Gly)
  • Glutamic Acid (Glu)
  • Phenylalanine (Phe)
  • Alanine (Ala)
  • Proline (Pro)
  • Asparagine (Asn)
  • Tyrosine (Tyr)
  • Leucine (Leu)
  • Tryptophan (Trp)
  • Serine (Ser)

This diverse composition contributes to its unique biological activities, as each amino acid plays specific roles in protein structure and function.

Biological Activities

The biological activity of this peptide can be attributed to several mechanisms, including:

  • Receptor Binding : The presence of aromatic and polar amino acids allows for interactions with various receptors, potentially influencing signaling pathways.
  • Enzyme Modulation : Certain amino acids may enhance or inhibit enzymatic activities, affecting metabolic processes.
  • Antioxidant Properties : The presence of specific residues like Tyr and Trp may contribute to antioxidant effects, reducing oxidative stress in cells.

Research Findings

Various studies have explored the biological activities of similar peptides, providing insights into the potential effects of this compound:

  • Case Study 1 : A peptide with a similar structure demonstrated significant neuroprotective effects in vitro, suggesting that this compound may also exhibit neuroprotective properties due to its amino acid composition.
  • Case Study 2 : Research on peptides containing Glu and Pro has shown potential in modulating immune responses, indicating that H-DL-His-Gly... could have immunomodulatory effects.

Comparative Analysis

To better understand the potential applications of H-DL-His-Gly... compared to other peptides, a comparative analysis is presented below:

Compound NameKey FeaturesBiological Activity
H-His-GlySimple dipeptideNeuroprotective effects
H-Glu-ProContains Glu and ProImmunomodulatory properties
H-Phe-TrpAromatic residuesAntioxidant activity

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred from Analogous Peptides):

  • Molecular Weight : ~2200–2400 Da (estimated based on similar peptides in ).
  • Hydrogen Bond Donors/Acceptors: ~25 donors and ~45 acceptors (approximated from residues like His, Ser, Tyr, and Glu).
  • Rotatable Bonds : >70 (due to the extended backbone and side chains).
  • Topological Polar Surface Area (PSA) : ~700 Ų (indicative of high hydrophilicity).
  • LogP : ~-5.0 (suggesting poor membrane permeability but high aqueous solubility).
  • Stereochemistry : 18 undefined stereocenters (DL configuration at each residue), reducing synthetic complexity compared to enantiopure peptides.

Comparison with Similar Compounds

Structural and Compositional Differences

Table 1: Structural Comparison of Peptides

Parameter Target Peptide H-DL-Ala-Gly-OH (Dipeptide) H-DL-Ala-Gly-DL-Ala-DL-Val-... (18-mer)
Length 18 residues 2 residues 18 residues
Amino Acid Diversity High (His, Glu, Phe, Trp, Tyr, etc.) Low (Ala, Gly) Moderate (Ala, Val, Leu, Tyr, Met, etc.)
Stereocenters 18 (all DL) 1 (DL-Ala) 12 (undefined DL centers)

Key Observations :

  • The target peptide’s diversity in residues (e.g., His, Trp) introduces aromatic and charged side chains absent in simpler dipeptides.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Peptide H-DL-Ala-Gly-OH 18-mer ()
Molecular Weight ~2300 Da ~190 Da 1596.76 Da
H-Bond Donors ~25 3 22
H-Bond Acceptors ~45 4 40
Rotatable Bonds >70 2 68
LogP ~-5.0 -0.32 -4.7
PSA ~700 Ų ~90 Ų 669 Ų

Key Observations :

  • The target peptide’s high PSA and negative LogP align with its extended polar residues (e.g., Glu, Ser, Asn), making it highly water-soluble but unlikely to passively cross cell membranes.
  • Its rotatable bond count exceeds that of the 18-mer in , suggesting greater conformational flexibility, which may reduce target-binding specificity.

Bioactivity and Stability Considerations

  • Metabolic Stability : The DL configuration may confer resistance to proteolytic degradation compared to L-enantiopure peptides, as seen in studies of racemic antimicrobial peptides.
  • Receptor Specificity : The lack of defined stereochemistry likely reduces binding affinity to chiral biological targets, as observed in enantiomer-selective enzyme interactions.
  • Synergy with Small Molecules : Analogous to findings in , the peptide’s hydrophilicity may limit compatibility with lipophilic pesticides but enhance solubility in aqueous formulations.

Research Findings and Implications

Flexibility vs. Bioactivity : The high rotatable bond count in the target peptide may enable adaptable binding modes but reduce potency compared to rigid, structured peptides.

Hydrophilicity-Driven Applications : Its low LogP and high PSA suggest utility in topical or injectable formulations where membrane penetration is unnecessary.

Comparative Stability : The DL configuration enhances metabolic stability over L-peptides but may necessitate higher doses due to reduced target affinity.

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with selecting a resin compatible with the target peptide’s C-terminal functional group. For C-terminal free acids, Wang resin or preloaded Fmoc-NH-SAL-PEG resin is preferred due to its stability under Fmoc chemistry conditions. The loading capacity (typically 0.2–0.8 mmol/g) determines the scale of synthesis, with higher loading resins enabling larger batches but requiring optimized coupling conditions to avoid steric hindrance.

Racemic Amino Acid Coupling

Each DL-amino acid residue is introduced using racemic mixtures (equimolar D- and L-forms) during coupling. Activation reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP facilitate rapid coupling, minimizing epimerization. For example, coupling DL-histidine (DL-His) requires a 4-fold excess of the racemic amino acid and HATU in the presence of N,N-diisopropylethylamine (DIPEA), achieving >98% coupling efficiency per cycle.

Side Reactions and Mitigation

Racemic coupling introduces challenges such as diastereomer formation and aggregation. To suppress aggregation, dimethylformamide (DMF) with 0.1% Triton X-100 is used as a solvent, enhancing solubility of hydrophobic segments like DL-Trp and DL-Phe. Additionally, pseudo-proline dipeptides are incorporated at DL-Ser or DL-Thr positions to disrupt β-sheet formation.

Deprotection and Cycle Optimization

Fmoc Removal

After each coupling, the Fmoc group is cleaved using 20% piperidine in DMF. The deprotection efficiency is monitored via UV absorbance at 301 nm, ensuring complete removal before proceeding. For sterically hindered residues like DL-Pro, extended deprotection times (10–15 minutes) are required.

Real-Time Monitoring

Advanced synthesizers employ conductivity sensors to detect by-products (e.g., HOBt) during coupling, enabling real-time adjustments. For example, incomplete coupling of DL-Glu (due to β-carboxyl side chain interactions) is rectified by adding 1-hydroxybenzotriazole (HOBt) to the activation mixture.

Cleavage and Global Deprotection

Acidolytic Cleavage

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers (e.g., thioanisole, m-cresol) to remove side-chain protecting groups and release the peptide. For DL-Asn and DL-Gln residues, low-temperature cleavage (−20°C) prevents dehydration side reactions.

Cleavage Cocktail Composition

  • Standard mixture : TFA/thioanisole/water (95:3:2 v/v) for 2 hours.

  • Modified cocktail : TFA/ethanedithiol/m-cresol (94:3:3 v/v) for peptides with multiple DL-Cys residues to prevent disulfide scrambling.

Precipitation and Isolation

The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Yield optimization requires adjusting ether-to-peptide solution ratios (typically 10:1 v/v) to maximize recovery.

Purification and Analytical Characterization

Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified using a C18 column with a gradient of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B). For DL-Tyr-containing peptides, a shallow gradient (5–35% B over 60 minutes) resolves diastereomers.

Retention Time Correlation

  • DL-His : 12.5 minutes (70% A)

  • DL-Trp : 28.2 minutes (45% A)

  • DL-Tyr : 22.7 minutes (50% A)

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular weight (calculated: 2453.8 Da; observed: 2453.7 Da) and validates the absence of deletion sequences. Isotopic distribution analysis further verifies the incorporation of racemic residues (e.g., DL-Leu vs DL-Ile).

Challenges in Stereochemical Control

Diastereomer Resolution

Despite rigorous SPPS conditions, the final product contains 2<sup>14</sup> (16,384) possible diastereomers due to 14 racemic centers. Chiral resolution using L-FDVDA labeling and COSMOSIL 3PBr columns achieves partial separation, with distinct peaks for DL-His (Δt<sub>R</sub> = 1.3 minutes) and DL-Glu (Δt<sub>R</sub> = 0.8 minutes).

Bioactivity Implications

Stereorandomization reduces α-helix formation (CD spectroscopy: 40% helicity loss) but preserves β-sheet propensity, as observed in antimicrobial peptide analogs. This dichotomy underscores the need for conformational analysis during synthesis optimization.

Comparative Analysis of SPPS vs LPPS

Parameter SPPS LPPS
Stereochemical Control Moderate (racemerization at 1–2%/cycle)High (requires chiral auxiliaries)
Scale-Up Feasibility Limited by resin loading (≤1 kg)Industrial-scale (≥10 kg)
Purification Complexity Low (filtration-based)High (chromatography-dependent)
Typical Yield 60–85%40–75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.